Cas no 2034537-25-0 (N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide)

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide
- N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide
- 2034537-25-0
- AKOS026704609
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide
- F6561-1319
-
- インチ: 1S/C19H15N3O2/c23-19(17-9-14-4-1-2-5-16(14)22-17)21-11-13-8-15(12-20-10-13)18-6-3-7-24-18/h1-10,12,22H,11H2,(H,21,23)
- InChIKey: IGGHNGXQLVUXBK-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1=CN=CC(=C1)CNC(C1=CC2C=CC=CC=2N1)=O
計算された属性
- 精确分子量: 317.116426730g/mol
- 同位素质量: 317.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 444
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.9Ų
- XLogP3: 2.8
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-1319-3mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-20mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-1mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-10mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-100mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-5μmol |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-15mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-25mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-30mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6561-1319-75mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide |
2034537-25-0 | 75mg |
$208.0 | 2023-09-08 |
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamideに関する追加情報
Introduction to N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide (CAS No. 2034537-25-0)
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034537-25-0, represents a promising candidate for further exploration in drug discovery and development. The intricate structure of this molecule, featuring a combination of furan, pyridine, and indole moieties, suggests potential biological activities that are worth investigating.
The chemical structure of N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide can be described as a conjugated system consisting of multiple aromatic rings. The presence of the furan ring at the 5-position of the pyridine moiety introduces unique electronic and steric properties to the molecule. This feature may contribute to its binding affinity and selectivity when interacting with biological targets. Additionally, the indole ring at the 2-position of the carboxamide group adds another layer of complexity, which could influence its pharmacokinetic behavior and overall efficacy.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the structural diversity of heterocyclic compounds. The combination of furan, pyridine, and indole in N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide aligns well with this trend. Studies have shown that such molecular architectures often exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific arrangement of these heterocycles in this compound may confer unique pharmacological effects that make it a valuable asset in drug discovery efforts.
The synthesis of N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the furan ring into the pyridine framework typically requires a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is well-established in organic synthesis. Following this step, functional group transformations are necessary to introduce the indole carboxamide moiety. These synthetic strategies highlight the importance of advanced chemical techniques in constructing complex molecules like this one.
The potential biological activity of N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide has been explored through various computational and experimental approaches. Molecular modeling studies have suggested that this compound may interact with proteins involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration. Additionally, preliminary pharmacological assays have indicated that derivatives of this molecule may exhibit inhibitory effects on certain enzymes and receptors. These findings underscore the importance of structural diversity in designing molecules with therapeutic potential.
The field of medicinal chemistry continues to evolve rapidly, driven by advancements in synthetic methodologies and computational tools. N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide exemplifies how integrating different heterocyclic systems can lead to novel compounds with unique properties. As research progresses, it is expected that more derivatives will be synthesized and tested for their biological activity. This will not only expand our understanding of the pharmacological space but also provide new leads for developing treatments for various diseases.
The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide represents an early stage candidate that has shown promise through preclinical studies. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic profile. However, its unique structural features make it an intriguing compound for continued investigation in both academic and industrial settings.
In conclusion, N-{5-(furan-2-yloxy-pyridin)-3-methyl}-1H-indole carboxamide (CAS No. 2034537250) is a structurally interesting molecule with potential applications in pharmaceutical research. Its combination of heterocyclic moieties offers a rich ground for exploring novel biological activities. As our understanding of molecular interactions grows, compounds like this one will play an increasingly important role in the development of new therapeutic agents.
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